

Application Note and Protocol: Preparation of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate Stock Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenediaminetetraacetic acid tetrasodium salt hydrate*

Cat. No.: *B151916*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of ethylenediaminetetraacetic acid tetrasodium salt (EDTA-4Na) hydrate. EDTA is a widely used chelating agent in various biological and chemical applications, including its use as an inhibitor of metalloproteases and as an anticoagulant.[\[1\]](#) Accurate preparation of EDTA stock solutions is crucial for experimental consistency and reliability.

Physicochemical Properties

Ethylenediaminetetraacetic acid tetrasodium salt is commercially available in anhydrous and various hydrated forms.[\[2\]](#) It is important to identify the specific hydrate form being used to ensure accurate molar concentration calculations. The properties of solutions prepared from different forms are identical if they are at the same pH.[\[2\]](#)

Property	Value	References
Molecular Formula (Anhydrous)	<chem>C10H12N2Na4O8</chem>	[3]
Molecular Weight (Anhydrous)	380.17 g/mol	[3] [4]
Molecular Formula (Dihydrate)	<chem>C10H12N2Na4O8 · 2H2O</chem>	
Molecular Weight (Dihydrate)	416.20 g/mol	
Molecular Formula (Tetrahydrate)	<chem>C10H12N2Na4O8 · 4H2O</chem>	[2]
Molecular Weight (Tetrahydrate)	452.23 g/mol	[5]
Appearance	White crystalline powder	[1] [6]
Solubility in Water	Highly soluble, up to 1.45 M at room temperature. Solubility increases with pH.	[2]
pH of 1% Aqueous Solution	Approximately 10.4 - 11.4	[2] [7]

Applications

EDTA solutions are utilized in a wide range of laboratory applications:

- Enzyme Inhibition: As an inhibitor of metalloproteases at effective concentrations of 1-10 mM.[\[8\]](#)
- Anticoagulant: To prevent blood clotting by chelating calcium ions. The optimal concentration is typically 1.5 mg per ml of blood.
- Cell Culture: Used in buffers for detaching adherent cells and in media preparation.[\[9\]](#)
- Molecular Biology: As a component of buffers (e.g., TE buffer) to inhibit DNases by chelating divalent cations like Mg^{2+} .[\[5\]](#)[\[9\]](#)

Experimental Protocol: Preparation of a 0.5 M EDTA-4Na Stock Solution (pH 8.0)

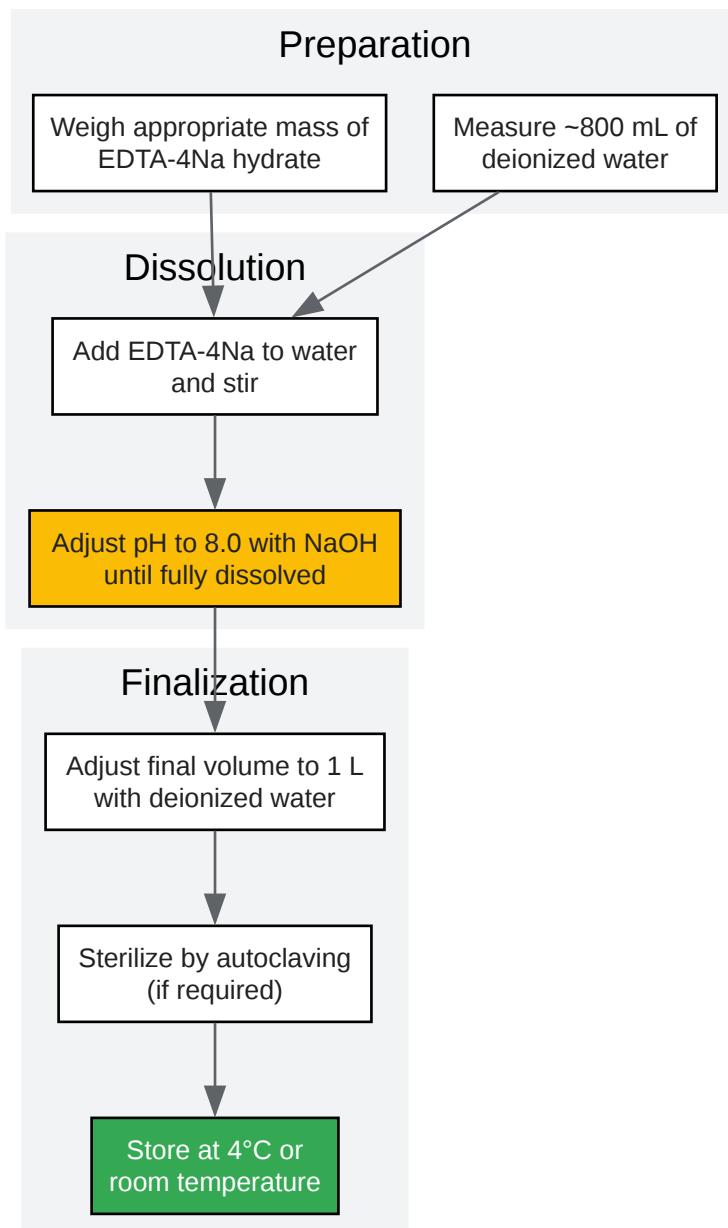
This protocol details the preparation of 1 liter of a 0.5 M EDTA-4Na stock solution. The key to dissolving EDTA salts is to raise the pH of the solution.

Materials:

- **Ethylenediaminetetraacetic acid tetrasodium salt hydrate** (Note the specific hydrate form from the manufacturer's label)
- Deionized or distilled water
- Sodium hydroxide (NaOH) pellets or a concentrated NaOH solution (e.g., 10 M)
- Beaker (2 L)
- Graduated cylinder (1 L)
- Magnetic stirrer and stir bar
- pH meter
- Autoclavable storage bottle

Procedure:

- Initial Water Measurement: Pour approximately 800 mL of deionized water into a 2 L beaker. [\[10\]](#)[\[11\]](#)
- Weighing EDTA-4Na: Accurately weigh the required amount of EDTA-4Na hydrate. The mass will depend on the hydrate form used (refer to the table below).
- Dissolving EDTA-4Na:
 - Add the weighed EDTA-4Na powder to the beaker with water and place it on a magnetic stirrer with a stir bar.


- Begin stirring. The solution will be cloudy as EDTA does not readily dissolve at neutral pH.
[\[10\]](#)[\[11\]](#)
- pH Adjustment:
 - Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH with a calibrated pH meter.[\[5\]](#)[\[10\]](#)[\[11\]](#)
 - Continue adding NaOH incrementally until the EDTA completely dissolves and the pH of the solution reaches 8.0. Be patient, as this may take some time.[\[11\]](#) Avoid overshooting the target pH.
- Final Volume Adjustment:
 - Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
 - Add deionized water to bring the final volume to 1 L.[\[10\]](#)
- Sterilization and Storage:
 - Transfer the final solution to an autoclaved, screw-cap bottle.
 - For sterile applications, autoclave the solution on a liquid cycle.[\[9\]](#)[\[10\]](#)
 - A 0.5 M stock solution at pH 8.5 is stable for months when stored at 4°C.[\[9\]](#) For general use, storage at room temperature is also acceptable.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Quantitative Data for 1 L of 0.5 M EDTA-4Na Solution:

Hydrate Form	Molecular Weight (g/mol)	Mass Required for 1 L of 0.5 M Solution (g)
Anhydrous	380.17	190.09
Dihydrate	416.20	208.10
Tetrahydrate	452.23	226.12

Workflow Diagram

Workflow for 0.5 M EDTA-4Na Stock Solution Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a 0.5 M EDTA-4Na stock solution.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling EDTA-4Na powder and NaOH.[13][14][15]
- Inhalation: Avoid inhaling the dust.[13][16] Handle in a well-ventilated area or under a fume hood.
- Eye Contact: EDTA-4Na can cause serious eye damage.[13][15][16] In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[13][16]
- Skin Contact: Avoid contact with skin.[13] In case of contact, wash the affected area with soap and water.[14]
- Ingestion: Harmful if swallowed.[15][16] Do not ingest. If swallowed, rinse your mouth and seek medical attention.[16]
- Handling NaOH: Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

Troubleshooting

Issue	Possible Cause	Solution
EDTA-4Na does not dissolve	pH is too low.	Continue to add NaOH solution incrementally while monitoring the pH until it reaches 8.0.
pH overshoots 8.0	Too much NaOH was added at once.	Add a dilute solution of HCl to carefully lower the pH back to 8.0.
Precipitate forms after cooling	The solution is supersaturated, or the pH has dropped.	Gently warm the solution while stirring and re-check the pH, adjusting if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate | 10378-23-1 [chemicalbook.com]
- 2. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 3. Eddate Sodium | C10H12N2Na4O8 | CID 6144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermo Scientific Chemicals Ethylenediaminetetraacetic acid, tetrasodium salt hydrate, 98%, pure 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 6. chembk.com [chembk.com]
- 7. EDTA Tetrasodium Salt 4-hydrate pure [itwreagents.com]
- 8. EDTA TETRASODIUM SALT: HYDRATE | 194491-31-1 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocols · Benchling [benchling.com]
- 11. crick.ac.uk [crick.ac.uk]
- 12. 0.5M EDTA [protocols.io]
- 13. carlroth.com [carlroth.com]
- 14. archpdfs.lps.org [archpdfs.lps.org]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Application Note and Protocol: Preparation of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151916#preparing-a-stock-solution-of-ethylenediaminetetraacetic-acid-tetrasodium-salt-hydrate\]](https://www.benchchem.com/product/b151916#preparing-a-stock-solution-of-ethylenediaminetetraacetic-acid-tetrasodium-salt-hydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com